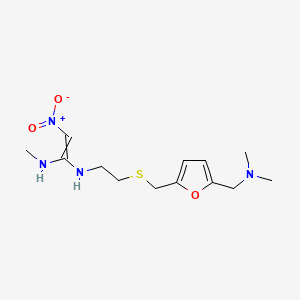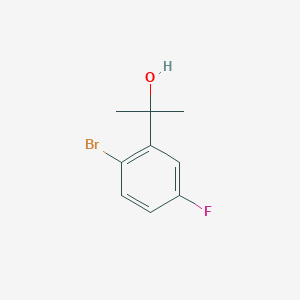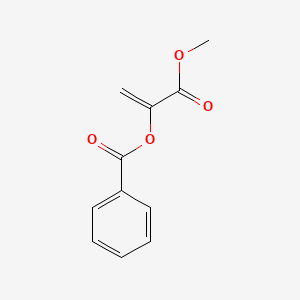![molecular formula C18H19NO4 B8806048 methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate](/img/structure/B8806048.png)
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cocamidopropyl betaine . It is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. This compound is widely used in personal care products due to its mild detergent action and ability to produce a rich, creamy foam .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:
Reaction of Coconut Fatty Acids with Dimethylaminopropylamine: This step involves the reaction of coconut fatty acids with 3-dimethylaminopropylamine to form cocamidopropyl dimethylamine.
Conversion to Cocamidopropyl Betaine: The cocamidopropyl dimethylamine is then reacted with sodium monochloroacetate to produce cocamidopropyl betaine.
Industrial Production Methods: The industrial production of cocamidopropyl betaine follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Cocamidopropyl betaine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions due to the presence of reactive functional groups.
Hydrolysis: Under acidic or basic conditions, cocamidopropyl betaine can hydrolyze to form its constituent amine and fatty acid.
Common Reagents and Conditions:
Sodium Monochloroacetate: Used in the synthesis of cocamidopropyl betaine.
Dimethylaminopropylamine: Reacts with coconut fatty acids to form the intermediate amine.
Major Products Formed:
Cocamidopropyl Dimethylamine: An intermediate in the synthesis of cocamidopropyl betaine.
Cocamidopropyl Betaine: The final product used in various applications.
Wissenschaftliche Forschungsanwendungen
Cocamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and other biological applications due to its mild nature.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Widely used in personal care products such as shampoos, body washes, and cosmetics
Wirkmechanismus
Cocamidopropyl betaine exerts its effects through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The compound’s zwitterionic nature allows it to function effectively in both acidic and basic environments, making it versatile for various applications .
Vergleich Mit ähnlichen Verbindungen
Cocamidopropyl Hydroxysultaine: Another surfactant derived from coconut oil with similar properties.
Cocamidopropylamine Oxide: A related compound with surfactant properties.
Uniqueness: Cocamidopropyl betaine is unique due to its mildness and ability to produce a rich, creamy foam. It is less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .
Eigenschaften
Key on ui mechanism of action |
Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
ZOTBXTZVPHCKPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Color/Form |
White crystals Colorless |
Dichte |
1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |
melting_point |
97.2-101.7 °C |
Physikalische Beschreibung |
Colorless odorless solid; [Merck Index] |
Löslichkeit |
All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |
Dampfdruck |
0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


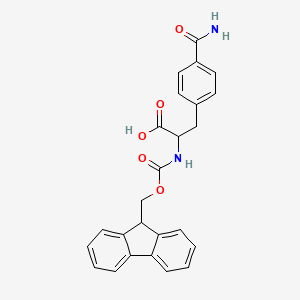
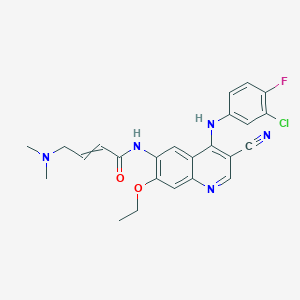
![2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8805977.png)
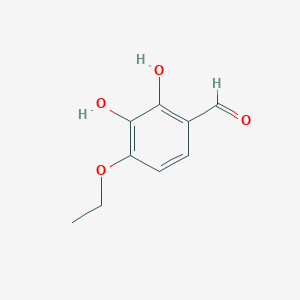
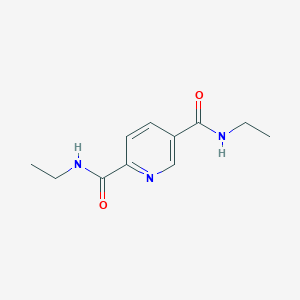
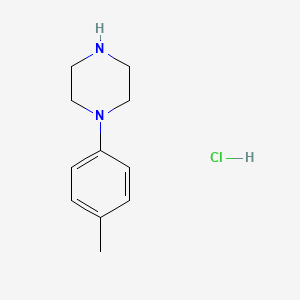
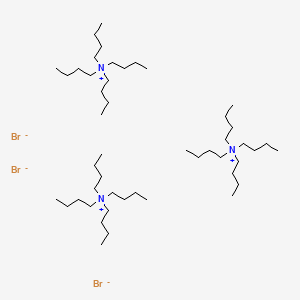
![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)

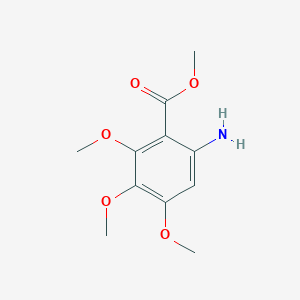
![tert-Butyl 2,2-difluoro-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8806031.png)
